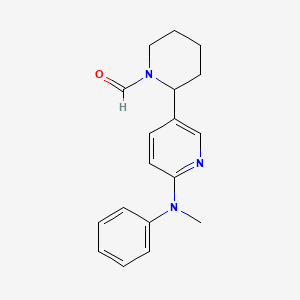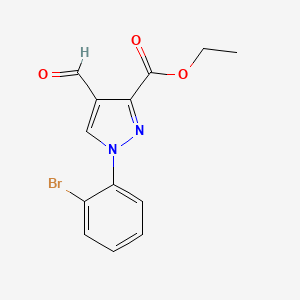
5-(p-Tolyl)isoxazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Tolyl)isoxazole-3-carbonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the isoxazole ring at the 5-position, and a nitrile group (-CN) at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylhydroxylamine with an α,β-unsaturated nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(p-Tolyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidation of this compound can yield isoxazole-3-carboxylic acid derivatives.
Reduction: Reduction can produce 5-(p-Tolyl)isoxazole-3-amine.
Substitution: Electrophilic substitution can introduce various functional groups into the isoxazole ring, depending on the reagents used.
Applications De Recherche Scientifique
5-(p-Tolyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(p-Tolyl)isoxazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the isoxazole ring can provide a rigid scaffold for binding to specific sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-isoxazole-4-carbonitrile: This compound has an amino group (-NH2) instead of a p-tolyl group, which can significantly alter its chemical and biological properties.
5-Phenylisoxazole-3-carbonitrile: This compound has a phenyl group (a benzene ring without a methyl group) instead of a p-tolyl group, which can affect its reactivity and interactions with other molecules.
Uniqueness
5-(p-Tolyl)isoxazole-3-carbonitrile is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and influence its interactions with biological targets. The combination of the isoxazole ring and the nitrile group provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,1H3 |
Clé InChI |
OSCMVCNDSAPBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


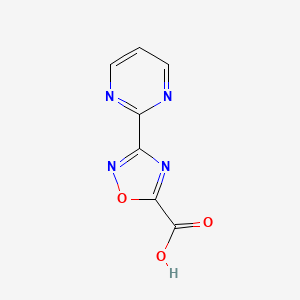
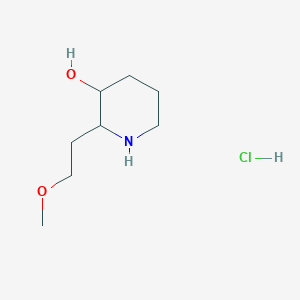

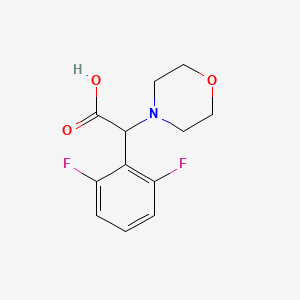



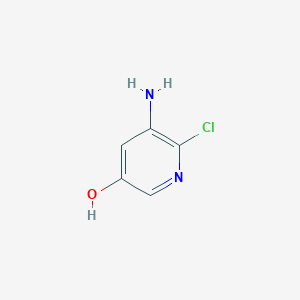
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)


